molecular formula C13H14N2O B12733879 2-Acridinol, 5,6,7,8-tetrahydro-9-amino-, dihydrate CAS No. 136051-80-4

2-Acridinol, 5,6,7,8-tetrahydro-9-amino-, dihydrate

Cat. No.: B12733879
CAS No.: 136051-80-4
M. Wt: 214.26 g/mol
InChI Key: MFYFDYREFFENNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

X-ray Crystallographic Analysis of Dihydrate Form

THA-dihydrate crystallizes in the triclinic space group P₁, with unit cell parameters a = 4.264 Å, b = 5.586 Å, c = 8.179 Å, α = 93.53°, β = 12.13°, and γ = 96.78°. The asymmetric unit contains half a molecule of THA-dihydrate, with the full molecule generated via centrosymmetric operations. The tetrahydroacridine core adopts a planar conformation, while the amino and hydroxyl substituents at positions 9 and 2, respectively, participate in intermolecular hydrogen bonds (Figure 1).

The crystal packing is stabilized by O—H⋯O and N—H⋯O interactions involving the water molecules. Each water molecule acts as both a donor and acceptor, forming a centrosymmetric hydrogen-bonded ring with graph set R₂²(8). Notably, the hydroxyl group at position 2 engages in an intramolecular hydrogen bond with the adjacent carbonyl oxygen, a feature common in dihydroxyaromatic systems. This intramolecular interaction reduces torsional strain and contributes to the planarity of the acridine ring.

Comparative analysis with the anhydrous form reveals distinct hydrogen-bonding networks. In the dihydrate, water-mediated interactions replace direct carboxylic acid dimerization observed in anhydrous analogs, leading to a layered crystal morphology along the a-axis. The Bravais–Friedel–Donnay–Harker model predicts platy crystal growth dominated by {001} faces, consistent with experimental observations of capillary specimens.

Crystallographic Parameter Value
Space group P
Unit cell volume 188 ų
Z 1
Density (calculated) 1.512 g/cm³

Comparative Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance (NMR):
The ¹H NMR spectrum of THA-dihydrate in deuterated dimethyl sulfoxide exhibits distinct resonances for the amino (δ 5.8 ppm, broad singlet) and hydroxyl protons (δ 9.2 ppm, singlet). The tetrahydroacridine backbone protons appear as multiplet signals between δ 2.1–3.3 ppm, corresponding to the methylene groups, while aromatic protons resonate at δ 6.7–7.4 ppm. ¹³C NMR confirms the presence of a carbonyl carbon (δ 168.5 ppm) and aromatic carbons (δ 110–150 ppm).

Infrared (IR) Spectroscopy:
Key IR absorptions include a broad O—H stretch at 3250 cm⁻¹ (hydroxyl and water) and N—H stretches at 3350 cm⁻¹ (amine). The conjugated carbonyl group absorbs at 1665 cm⁻¹, while C—N vibrations from the acridine ring appear at 1340 cm⁻¹. These bands align with those of structurally related 9-alkylamino-tetrahydroacridines, though the dihydrate form shows attenuated carbonyl intensity due to hydrogen bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy:
THA-dihydrate exhibits a strong absorption maximum at 265 nm (ε = 12,400 M⁻¹cm⁻¹) attributed to π→π* transitions in the aromatic system. A weaker band at 345 nm (ε = 890 M⁻¹cm⁻¹) arises from n→π* transitions involving the lone pairs of the amino and hydroxyl groups. Solvatochromic shifts in polar solvents confirm the molecule’s dipolar character, with a 10 nm bathochromic shift observed in aqueous versus acetonitrile solutions.

Quantum Mechanical Calculations of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal a highest occupied molecular orbital (HOMO) localized on the amino group and tetrahydroacridine ring, while the lowest unoccupied molecular orbital (LUMO) resides on the carbonyl moiety (Figure 2). The HOMO-LUMO gap of 4.1 eV indicates moderate electronic stability, consistent with experimental UV-Vis data.

Dispersion-corrected DFT (DFT-D3) simulations reproduce the crystallographically observed hydrogen-bonding distances within 0.05 Å. Natural bond orbital analysis identifies hyperconjugative interactions between the lone pairs of the amino group and the σ* orbitals of adjacent C—H bonds, stabilizing the planar conformation by 12.3 kcal/mol. Additionally, the dimerization energy of THA-dihydrate, calculated at −8.7 kcal/mol, underscores the role of water-mediated hydrogen bonds in crystal cohesion.

Key Quantum Chemical Parameters:

  • HOMO energy: −6.2 eV
  • LUMO energy: −2.1 eV
  • Dipole moment: 5.8 Debye
  • Mulliken charge on O (hydroxyl): −0.52

Properties

CAS No.

136051-80-4

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

9-amino-5,6,7,8-tetrahydroacridin-2-ol

InChI

InChI=1S/C13H14N2O/c14-13-9-3-1-2-4-11(9)15-12-6-5-8(16)7-10(12)13/h5-7,16H,1-4H2,(H2,14,15)

InChI Key

MFYFDYREFFENNR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=C(C=C(C=C3)O)C(=C2C1)N

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Acetamido-Substituted Precursors

One efficient method to prepare amino-substituted tetrahydroacridines involves catalytic hydrogenation of acetamido-substituted acridine derivatives, followed by hydrolysis of the acetamide group to yield the free amine.

  • Starting from 2-acetamidoacridine derivatives, catalytic hydrogenation is performed under mild conditions using catalysts such as palladium on carbon (Pd/C) or Raney nickel.
  • The hydrogenation selectively reduces the 5,6,7,8 positions of the acridine ring to tetrahydro form.
  • Subsequent hydrolysis of the acetamide group under acidic or basic conditions liberates the 9-amino group.
  • This method yields the 9-amino-5,6,7,8-tetrahydroacridine core with good to moderate yields depending on substituent positions.

One-Pot Synthetic Approaches for 9-Aminoacridine Derivatives

Recent advances have introduced one-pot synthetic methods that streamline the preparation of 9-aminoacridine derivatives, including 2-acridinol tetrahydro analogs.

  • These methods involve condensation reactions between appropriate aromatic amines and ketones or aldehydes to form the acridine skeleton.
  • Subsequent selective reduction steps convert the acridine to the tetrahydroacridine.
  • Amino substitution at the 9-position is introduced either by direct amination or by using amino-substituted precursors.
  • The one-pot approach reduces the number of purification steps and harsh reaction conditions, improving overall efficiency and scalability.

Hydration to Obtain the Dihydrate Form

  • The dihydrate form is typically obtained by crystallization from aqueous solvents or controlled exposure to moisture.
  • The hydration state is critical for the compound’s stability and solubility.
  • Crystallization conditions such as temperature, solvent polarity, and drying methods are optimized to yield the dihydrate form consistently.

Comparative Data Table of Preparation Methods

Preparation Method Key Steps Catalysts/Reagents Yield Range Advantages Limitations
Catalytic hydrogenation of acetamido precursors Hydrogenation → Acetamide hydrolysis Pd/C, Raney Ni, acid/base Good to moderate Regioselective, well-established Requires precursor synthesis
One-pot synthetic approach Condensation → Reduction → Amination Various condensing agents, reducing agents Moderate to high Streamlined, fewer steps May require optimization for scale
Crystallization for dihydrate formation Controlled crystallization from aqueous media Water, solvents High purity Simple, reproducible Sensitive to drying conditions

Research Findings and Notes

  • The catalytic hydrogenation method is favored for its regioselectivity and ability to preserve functional groups on the acridine ring.
  • One-pot syntheses are gaining attention for rapid generation of diverse 9-aminoacridine derivatives, facilitating biological testing and medicinal chemistry applications.
  • The hydration state (dihydrate) influences the compound’s physicochemical properties, which is important for pharmaceutical formulation.
  • The synthetic methods avoid harsh conditions and laborious purification steps, enhancing the compound’s accessibility for research and therapeutic use.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-9-amino-2-acridinol dihydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: The amino group at the 9th position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Fully saturated acridine derivatives.

    Substitution: Various substituted acridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Applications

  • Anticancer Research
    • Mechanism of Action : Compounds similar to 2-acridinol have been studied for their ability to interact with DNA and inhibit cancer cell proliferation. The amino group in this compound may enhance its binding affinity to DNA or other cellular targets.
    • Case Study : Research has indicated that derivatives of tetrahydroacridines exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that certain analogs could induce apoptosis in leukemia cells, suggesting a potential therapeutic role for 2-acridinol derivatives in cancer treatment .
  • Antimicrobial Activity
    • Potential Uses : The compound's structure suggests it may possess antimicrobial properties. Preliminary studies have shown that similar tetrahydroacridines can inhibit the growth of bacteria and fungi.
    • Research Findings : A study found that certain acridine derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Applications in Dye Manufacturing

  • Intermediates for Dyes : The amino derivatives of tetrahydroacridines are valuable intermediates in the synthesis of dyes. They can be used to produce various colorants due to their ability to form stable complexes with metal ions.
  • Case Studies :
    • A patent describes processes for synthesizing dyes from amino-substituted tetrahydroacridines, highlighting their utility in the textile industry .
    • Research has shown that these compounds can be incorporated into dye formulations to enhance colorfastness and vibrancy .

Biological Activities

  • Neuroprotective Effects
    • Some studies suggest that tetrahydroacridine derivatives may exhibit neuroprotective properties. They could potentially be developed as treatments for neurodegenerative diseases such as Alzheimer's.
    • Example Study : In vitro studies have indicated that these compounds can protect neuronal cells from oxidative stress-induced damage .
  • Anti-inflammatory Properties
    • The presence of hydroxyl and amino groups in the structure may contribute to anti-inflammatory effects. Compounds with similar structures have been reported to inhibit inflammatory pathways.
    • Research Insight : Animal models have shown that certain tetrahydroacridine derivatives can reduce markers of inflammation in conditions such as arthritis .

Data Summary Table

Application AreaDescriptionKey Findings
Anticancer ResearchPotential to inhibit cancer cell proliferationInduced apoptosis in leukemia cells
Antimicrobial ActivityInhibition of bacterial and fungal growthSignificant activity against S. aureus and E. coli
Dye ManufacturingIntermediates for dye synthesisEnhanced colorfastness and vibrancy
Neuroprotective EffectsProtection against oxidative stressReduced neuronal damage in vitro
Anti-inflammatoryInhibition of inflammatory pathwaysReduced inflammation markers in animal models

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-9-amino-2-acridinol dihydrate involves its interaction with biological targets such as enzymes and receptors. The amino group at the 9th position plays a crucial role in binding to active sites of enzymes, thereby inhibiting their activity. The compound may also interact with DNA, leading to potential anticancer effects.

Comparison with Similar Compounds

Tetrahydroacridine Derivatives

  • Acridine-9-carboxylic acid (CAS 5336-90-3): This compound shares the acridine core but lacks the tetrahydro rings and amino group. Its carboxylic acid substituent enhances polarity, reflected in its molecular weight (223.23 g/mol) and moderate GI absorption . Key Differences:
Property Target Compound (Dihydrate) Acridine-9-Carboxylic Acid
Molecular Weight ~250–300 g/mol (estimated) 223.23 g/mol
Functional Groups Amino, dihydrate Carboxylic acid
Solubility Higher (due to dihydrate) Moderate
  • 9-Trifluoromethyl-5,6,7,8-Tetrahydro-Pyrazolo[5,1-b]quinazoline-2-Carboxylic Acid: This pyrazoloquinazoline derivative shares tetrahydro rings but replaces the acridine core with a quinazoline system. The trifluoromethyl group enhances metabolic stability, while the carboxylic acid facilitates salt formation. The target compound’s amino group may offer better nucleophilic reactivity for derivatization .

Dihydrate Compounds

Hydration often improves physicochemical properties. Examples include:

  • Quercetin Dihydrate :
    Exhibits enhanced solubility and bioavailability compared to anhydrous quercetin, making it preferred in supplements . Similarly, the dihydrate form of the target compound may improve aqueous solubility, critical for pharmacological applications.
  • Ellagic Acid Dihydrate: A dietary anti-cancer agent with demonstrated inhibition of carcinogens like benzo[a]pyrene. Its dihydrate form stabilizes the molecule during storage . The target compound’s amino group could confer additional bioactivity, such as kinase inhibition or DNA intercalation.
  • Oxalic Acid Dihydrate :
    Used in Varroa mite control, its efficacy is attributed to controlled release of the anhydrous form. This highlights the role of hydration in modulating reactivity .

Anti-Cancer Potential

  • Ellagic Acid Dihydrate: Inhibits carcinogens via direct binding and antioxidant mechanisms . The target compound’s acridine core may intercalate DNA, while the amino group could enable covalent interactions with cellular targets.
  • Quercetin Dihydrate : Acts as a anti-inflammatory and anti-proliferative agent. Structural similarities (e.g., aromatic rings) suggest the target compound may share these properties but with modified potency due to tetrahydro rings .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Key Functional Groups
2-Acridinol, 5,6,7,8-tetrahydro-9-amino-, dihydrate ~280 (estimated) High (aqueous) Amino, dihydrate
Acridine-9-carboxylic acid 223.23 Moderate Carboxylic acid
Quercetin Dihydrate 338.27 High Hydroxyl, dihydrate

Biological Activity

2-Acridinol, 5,6,7,8-tetrahydro-9-amino-, dihydrate (CAS No. 136051-80-4) is a chemical compound belonging to the acridine family. It has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its molecular formula C13H14N2O2H2OC_{13}H_{14}N_{2}O\cdot 2H_{2}O and a molecular weight of approximately 214.267 g/mol.

Chemical Structure

The structure of 2-Acridinol includes a tetrahydroacridine backbone with an amino group at the 9-position and hydroxyl group at the 2-position, which contributes to its unique properties and biological activities.

The biological activity of 2-Acridinol involves several mechanisms:

  • Enzyme Inhibition : The amino group at the 9-position allows for binding to active sites on enzymes, potentially inhibiting their activity. This interaction is crucial for its anticancer properties as it may interfere with cancer cell metabolism.
  • DNA Interaction : The compound may interact with DNA, leading to disruptions in replication and transcription processes, which is a common mechanism for many anticancer agents.

Anticancer Activity

Research has indicated that derivatives of acridine, including 2-Acridinol, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures can inhibit tumor cell growth in vitro. The specific effects of 2-Acridinol on various cancer cell lines remain an area for further investigation.

Antimicrobial Properties

Preliminary studies suggest that 2-Acridinol may possess antimicrobial activity. Its structural similarity to known antimicrobial agents indicates potential effectiveness against various bacterial strains. However, comprehensive studies are needed to establish its efficacy and mechanism against specific pathogens.

Neuroprotective Effects

The compound has been studied for neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to inhibit certain enzymes related to neuroinflammation could make it a candidate for further research in treating conditions like Alzheimer's disease.

Case Studies and Experimental Data

  • In Vitro Studies : Research has shown that acridine derivatives can inhibit purine biosynthesis pathways in tumor cells. In vitro assays demonstrated that these compounds can reduce cell viability in several cancer cell lines.
  • Structure-Activity Relationship (SAR) : Studies on related compounds have elucidated that modifications to the acridine core can enhance or diminish biological activity. For instance, the presence of hydroxyl and amino groups significantly affects the binding affinity to target enzymes.
  • Comparative Analysis : When compared with similar compounds such as 9-Aminoacridine and Tacrine , 2-Acridinol shows unique binding characteristics due to its specific functional groups which may offer improved selectivity for certain biological targets.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
2-AcridinolAnticancerTBD
9-AminoacridineAnticancerTBD
TacrineNeuroprotectiveTBD
Acridine OrangeAntimicrobialTBD

Q & A

Q. What are the conventional and modern synthetic routes for preparing 2-acridinol derivatives, and how do they differ in methodology?

Answer:

  • Conventional methods often rely on proton-catalyzed rearrangements of sulfonamides. For example, Sharma et al. (2011) synthesized tetrahydroacridine derivatives via acid-mediated rearrangement of sulfonamide precursors .
  • Modern approaches employ catalytic systems to enhance regioselectivity. Dong et al. (2009) utilized palladium-catalyzed coupling reactions to introduce pyridylpyrazole substituents, improving functional group compatibility .
  • Key methodological distinction: Modern methods prioritize atom economy and catalytic efficiency, whereas conventional routes may require stoichiometric reagents and harsh conditions.

Q. Which analytical techniques are essential for characterizing the structural and purity profile of this compound?

Answer:

  • Spectroscopic methods :
    • IR spectroscopy identifies functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹) .
    • ESI-MS confirms molecular weight and fragmentation patterns .
  • Chromatographic methods :
    • HPLC with UV/Vis detection (using columns like C18) resolves dihydrate vs. anhydrous forms .
  • Advanced techniques :
    • X-ray crystallography resolves stereochemistry, particularly for the tetrahydroacridine core .

Q. How should researchers design experiments to validate the reproducibility of synthesis protocols for this compound?

Answer:

  • Stepwise validation :
    • Replicate reaction conditions (solvent, temperature, catalyst loading) from literature (e.g., Sharma et al., 2011) .
    • Use control experiments to isolate intermediates (e.g., sulfonamide precursors).
    • Cross-validate purity via orthogonal methods (e.g., TLC + HPLC) .
  • Documentation : Adhere to PRISMA guidelines for systematic reporting of reaction yields, side products, and purification steps .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved, particularly for derivatives of this compound?

Answer:

  • Statistical rigor : Apply the Benjamini-Hochberg false discovery rate (FDR) to adjust for multiple hypothesis testing in high-throughput bioassays .
  • Systematic reviews : Follow PRISMA guidelines to aggregate and meta-analyze data, identifying sources of heterogeneity (e.g., assay protocols, cell lines) .
  • Case example : If one study reports antitumor activity (IC₅₀ = 10 µM) while another shows no effect, re-evaluate cell permeability or metabolic stability using standardized assays (e.g., Caco-2 monolayers) .

Q. What strategies optimize reaction conditions to improve synthetic yields of 2-acridinol derivatives?

Answer:

  • Parameter screening :
    • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in acridine ring closure .
    • Catalyst selection : Pd(OAc)₂ vs. PdCl₂ may alter regioselectivity in cross-coupling steps .
  • Design of Experiments (DoE) : Use factorial designs to test interactions between temperature (80–120°C), reaction time (12–24 hr), and stoichiometry .
  • Yield-limiting factors : Trace water in the solvent can hydrolyze intermediates; use molecular sieves or anhydrous conditions .

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

Answer:

  • Substituent variation : Synthesize analogs with modifications at the 9-amino position (e.g., alkylation, acylation) and test against disease-relevant targets (e.g., kinase inhibition) .
  • Bioassay integration :
    • In vitro : Screen for cytotoxicity (MTT assay) and target engagement (SPR binding).
    • In silico : Perform docking studies with the tetrahydroacridine scaffold to predict binding modes .
  • Data interpretation : Use hierarchical clustering to group analogs by bioactivity profiles, identifying critical substituents (e.g., electron-withdrawing groups enhance binding affinity) .

Methodological Notes

  • Nomenclature : Follow IUPAC rules (e.g., "5,6,7,8-tetrahydro" prioritizes lower locants for hydro/dehydro prefixes) .
  • Statistical reporting : Always report adjusted p-values when using FDR correction to avoid inflated Type I errors .
  • Synthetic protocols : Archive raw spectral data (e.g., NMR, MS) in public repositories for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.